N,N-Dimethyl-2,2-diphenoxyacetamide
Overview
Description
N,N-Dimethyl-2,2-diphenoxyacetamide (also known as DMAA) is a chemical compound that has gained attention in the scientific community due to its potential as a pharmaceutical intermediate and its application in lab experiments. DMAA is a white crystalline powder and is soluble in organic solvents such as ethanol, chloroform, and benzene.
Mechanism Of Action
The mechanism of action of DMAA is not fully understood. However, it has been found to act as a central nervous system stimulant by increasing the release of certain neurotransmitters such as dopamine and norepinephrine. DMAA has also been found to have vasoconstrictive effects.
Biochemical And Physiological Effects
DMAA has been found to increase heart rate, blood pressure, and respiratory rate. It has also been found to increase energy levels and improve cognitive function. DMAA has been used as a pre-workout supplement due to its stimulant effects.
Advantages And Limitations For Lab Experiments
DMAA has been used as a reagent in lab experiments for the determination of certain chemical compounds. It has been found to be effective in the synthesis of certain drugs. However, DMAA is a controlled substance in some countries and its use in lab experiments may be restricted.
Future Directions
Future research on DMAA could focus on its potential as a pharmaceutical intermediate for the synthesis of new drugs. It could also focus on the mechanism of action of DMAA and its effects on the central nervous system. Further research could also investigate the potential side effects of DMAA and its safety for use in lab experiments.
Synthesis Methods
DMAA can be synthesized through the reaction of 2,2-diphenoxyacetic acid with dimethylamine in the presence of a catalyst such as thionyl chloride. The reaction results in the formation of DMAA as a white crystalline powder.
Scientific Research Applications
DMAA has been used as a pharmaceutical intermediate in the synthesis of various drugs such as antihistamines, antidepressants, and antipsychotics. It has also been used in lab experiments as a reagent for the determination of certain chemical compounds. DMAA has been found to be effective in the synthesis of N,N-dimethyl-2-phenylacetamide, which is used as an intermediate in the synthesis of certain drugs.
properties
IUPAC Name |
N,N-dimethyl-2,2-diphenoxyacetamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17NO3/c1-17(2)15(18)16(19-13-9-5-3-6-10-13)20-14-11-7-4-8-12-14/h3-12,16H,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VAJOAIANUZSWJO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)C(OC1=CC=CC=C1)OC2=CC=CC=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17NO3 | |
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50145773 | |
Record name | N,N-Dimethyl-2,2-diphenoxyacetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50145773 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
271.31 g/mol | |
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N,N-Dimethyl-2,2-diphenoxyacetamide | |
CAS RN |
1033-99-4 | |
Record name | N,N-Dimethyl-2,2-diphenoxyacetamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1033-99-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | N,N-Dimethyl-2,2-diphenoxyacetamide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001033994 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | N,N-Dimethyl-2,2-diphenoxyacetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50145773 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | N,N-dimethyl-2,2-diphenoxyacetamide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.593 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.